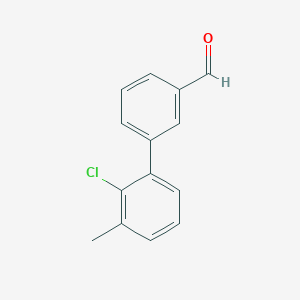
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid is a diazo compound with significant applications in various fields of chemistry and industry. It is known for its unique structure, which includes a diazo group (-N=N-) attached to a naphthalene ring system, making it a valuable intermediate in the synthesis of dyes and other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid typically involves the diazotization of 1-amino-2-naphthol-4-sulfonic acid. This process includes dissolving 1-amino-2-naphthol-4-sulfonic acid in an alkaline solution, followed by the addition of sodium nitrite and a catalytic amount of copper sulfate under acidic conditions to form the diazo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves careful control of temperature and pH to ensure high yield and purity of the final product. The compound is then isolated and purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, forming azo compounds.
Coupling Reactions: It can couple with phenols and amines to form azo dyes.
Reduction Reactions: The diazo group can be reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like phenols and anilines under acidic or basic conditions.
Coupling Reactions: Typically carried out in alkaline conditions with phenolic or amine substrates.
Reduction: Reducing agents such as sodium sulfite or stannous chloride.
Major Products
Azo Dyes: Formed through coupling reactions with phenols and amines.
科学的研究の応用
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various industrial processes
作用機序
The mechanism of action of 4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid involves its ability to form reactive intermediates, such as diazonium ions, which can undergo further chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of azo compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Similar Compounds
- 1-diazo-2-naphthol-4-sulfonic acid
- 4-amino-3-hydroxy-1-naphthalenesulfonic acid
- 2,1-naphthoquinone-1-diazide-4-sulfonic acid
Uniqueness
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid is unique due to its specific diazo group positioning on the naphthalene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of specific azo dyes and other organic compounds .
特性
IUPAC Name |
4-diazo-3-hydroxy-3H-naphthalene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5,8,13H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSVQLDYIXVKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(C2=[N+]=[N-])O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)-](/img/structure/B7884666.png)
![2,6-Bis[(trimethylsilyl)ethynyl]pyridine](/img/structure/B7884686.png)






![tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate](/img/structure/B7884749.png)
